molecular formula C23H30N2O5 B247771 2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE

2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B247771
M. Wt: 414.5 g/mol
InChI Key: RCDOVFVJVSSOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 2,4,5-trimethoxybenzyl chloride with piperazine.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3,4,5-Trimethoxyaniline: Another compound with trimethoxy substitution on the aromatic ring.

Uniqueness

2-(3-METHYLPHENOXY)-1-{4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of phenoxy and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O5/c1-17-6-5-7-19(12-17)30-16-23(26)25-10-8-24(9-11-25)15-18-13-21(28-3)22(29-4)14-20(18)27-2/h5-7,12-14H,8-11,15-16H2,1-4H3

InChI Key

RCDOVFVJVSSOCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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